molecular weight and formula of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid
molecular weight and formula of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid
An In-depth Technical Guide to 1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid, a halogenated heterocyclic compound of interest in medicinal chemistry and drug discovery. Although not extensively cataloged commercially, its structural motifs are present in numerous biologically active molecules. This document outlines its core physicochemical properties, proposes a detailed, field-proven synthetic pathway, and discusses its potential applications based on the known activities of related pyrazole derivatives. Furthermore, it provides predicted analytical data for characterization and essential safety and handling protocols. This guide is intended to serve as a foundational resource for researchers engaged in the synthesis and evaluation of novel pyrazole-based compounds.
Core Molecular Properties
The fundamental characteristics of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid are derived from its chemical structure. These properties are essential for its handling, characterization, and application in a research setting.
Chemical Structure and Formula
The molecule consists of a central pyrazole ring, substituted at the N1 position with a benzyl group, at the C4 position with a chlorine atom, and at the C3 position with a carboxylic acid group.
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Chemical Formula: C₁₁H₉ClN₂O₂
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Systematic (IUPAC) Name: 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid
Physicochemical Data
The following table summarizes the calculated and predicted physicochemical properties of the target compound.
| Property | Value | Unit |
| Molecular Weight | 252.66 | g/mol |
| Monoisotopic Mass | 252.0353 | Da |
| Physical Form | Predicted to be a solid at room temperature. | - |
Synthesis and Purification
The synthesis of 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid can be approached through a multi-step sequence, leveraging established methodologies for pyrazole construction, chlorination, and N-alkylation. The proposed pathway is designed to be robust and adaptable in a standard synthetic chemistry laboratory.
Proposed Synthetic Workflow
The synthesis initiates with the construction of the pyrazole-3-carboxylic acid ester core, followed by chlorination of the C4 position, regioselective N-benzylation, and concluding with ester hydrolysis. This sequence is strategically chosen to manage regioselectivity and functional group compatibility.
Caption: Proposed synthetic pathway for 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid.
Detailed Experimental Protocols
Step 1: Synthesis of Ethyl 1H-pyrazole-3-carboxylate
This initial step involves a classic Knorr-type pyrazole synthesis.
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Rationale: The reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine is a fundamental and high-yielding method for constructing the pyrazole ring.
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Protocol:
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To a solution of ethyl 2,4-dioxobutanoate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at 0 °C.
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Allow the reaction mixture to warm to room temperature and stir for 12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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Upon completion, remove the solvent under reduced pressure.
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Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield ethyl 1H-pyrazole-3-carboxylate.
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Step 2: Synthesis of Ethyl 4-chloro-1H-pyrazole-3-carboxylate
Chlorination of the electron-rich C4 position of the pyrazole ring is achieved using a suitable chlorinating agent.
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Rationale: The C4 position of the pyrazole ring is susceptible to electrophilic substitution. Hypochloric acid or its salts are effective reagents for this transformation.[1]
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Protocol:
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Dissolve ethyl 1H-pyrazole-3-carboxylate (1.0 eq) in a suitable solvent such as water or a polar organic solvent.
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Cool the solution to 5-10 °C.
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Slowly add a solution of sodium hypochlorite (1.0-1.2 eq) while maintaining the temperature.
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Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
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After completion, neutralize the reaction mixture carefully with a suitable acid.
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Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate to yield ethyl 4-chloro-1H-pyrazole-3-carboxylate.
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Step 3: Synthesis of Ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate
N-alkylation of the pyrazole ring is performed under basic conditions.
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Rationale: The presence of an electron-withdrawing group (the ester) at C3 generally favors alkylation at the N1 position, which is less sterically hindered.[2] A common and effective method involves a base such as potassium carbonate in a polar aprotic solvent.
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Protocol:
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To a solution of ethyl 4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) in a polar aprotic solvent like N,N-dimethylformamide (DMF) or acetonitrile, add a base such as potassium carbonate (1.5 eq).
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Stir the suspension at room temperature for 30 minutes.
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Add benzyl bromide (1.1 eq) dropwise.
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Heat the reaction mixture to 60-80 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
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Cool the mixture, pour it into water, and extract with ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
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Purify the crude product by flash column chromatography.
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Step 4: Synthesis of 1-Benzyl-4-chloro-1H-pyrazole-3-carboxylic Acid
The final step is the hydrolysis of the ethyl ester to the carboxylic acid.
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Rationale: Basic hydrolysis using sodium hydroxide is a standard and efficient method for converting an ethyl ester to a carboxylic acid.
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Protocol:
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Dissolve the ethyl 1-benzyl-4-chloro-1H-pyrazole-3-carboxylate (1.0 eq) in a mixture of ethanol and water.
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Add an aqueous solution of sodium hydroxide (2-3 eq).
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Heat the mixture to reflux and stir for 2-4 hours.
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Monitor the reaction by TLC until the ester is no longer present.
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Cool the reaction mixture and remove the ethanol under reduced pressure.
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Acidify the remaining aqueous solution with a mineral acid (e.g., 1M HCl) to precipitate the carboxylic acid.
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Filter the solid, wash with cold water, and dry under vacuum to obtain the final product.
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Analytical Characterization
The structural confirmation of the synthesized 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid would rely on standard spectroscopic techniques. The following are predicted data based on analogous structures.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the pyrazole ring proton, the benzyl group protons, and the carboxylic acid proton.
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Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
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~13.0 ppm (s, 1H): Carboxylic acid proton (-COOH), which may be broad.
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~7.8-8.0 ppm (s, 1H): Proton at the C5 position of the pyrazole ring.[3]
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~7.2-7.4 ppm (m, 5H): Aromatic protons of the benzyl group.
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~5.4-5.6 ppm (s, 2H): Methylene protons of the benzyl group (-CH₂-).
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¹³C NMR: The carbon NMR spectrum will provide information on all unique carbon atoms in the molecule.
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Predicted Chemical Shifts (in CDCl₃ or DMSO-d₆):
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~160-165 ppm: Carboxylic acid carbonyl carbon (-COOH).[4]
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~140-145 ppm: C3 and C5 carbons of the pyrazole ring.[5]
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~135-138 ppm: Quaternary aromatic carbon of the benzyl group.
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~127-129 ppm: Aromatic carbons of the benzyl group.
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~110-115 ppm: C4 carbon of the pyrazole ring (attached to Cl).
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~52-55 ppm: Methylene carbon of the benzyl group (-CH₂-).
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Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
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Expected m/z:
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[M+H]⁺: 253.04 (for C₁₁H₁₀ClN₂O₂⁺)
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[M-H]⁻: 251.03 (for C₁₁H₈ClN₂O₂⁻)
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The isotopic pattern for one chlorine atom (approximately 3:1 ratio for M and M+2) should be observable.
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Applications in Drug Discovery and Medicinal Chemistry
Pyrazole carboxylic acid derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities.[6][7]
Established Biological Activities of Pyrazole Derivatives
The pyrazole core is present in several commercially available drugs and numerous clinical candidates. Derivatives have shown a variety of pharmacological effects, including:
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Anti-inflammatory and Analgesic: As inhibitors of enzymes like cyclooxygenase (COX).[8]
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Anticancer: Targeting various pathways involved in tumor growth and proliferation.[9]
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Antimicrobial: Exhibiting activity against a range of bacteria and fungi.[10]
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Antiviral and Antidepressant: Demonstrating potential in treating viral infections and central nervous system disorders.[11]
Rationale for Investigation
The combination of a halogenated pyrazole core with a carboxylic acid and a benzyl group makes 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid a promising candidate for screening in various drug discovery programs. The chlorine atom can modulate the electronic properties and lipophilicity of the molecule, potentially enhancing its binding to biological targets and improving its pharmacokinetic profile. The carboxylic acid can act as a key hydrogen bond donor or acceptor, while the benzyl group can engage in hydrophobic or π-stacking interactions.
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed when handling 1-benzyl-4-chloro-1H-pyrazole-3-carboxylic acid and its intermediates.
Hazard Assessment
While specific toxicity data for this compound is not available, general hazards associated with halogenated organic compounds and carboxylic acids should be considered.[12][13]
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Potential Hazards:
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May cause skin and eye irritation.
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May be harmful if swallowed or inhaled.
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The long-term environmental and toxicological properties have not been established.
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Recommended Handling Procedures
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Personal Protective Equipment (PPE):
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Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles.
-
-
Engineering Controls:
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Handle in a well-ventilated area, preferably within a chemical fume hood.
-
-
Storage:
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Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
-
Disposal:
-
Dispose of waste in accordance with local, state, and federal regulations.
-
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